

# Comparative Guide: ent-Avibactam Sodium vs. Avibactam Sodium

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## Compound of Interest

Compound Name: *ent-AvibactamSodiumSalt*

Cat. No.: *B12286549*

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Topic: Cross-reactivity and Enantiomeric Specificity Studies Audience: Researchers, Analytical Scientists, and Drug Development Professionals

## Executive Summary: The Stereochemical Imperative

In the development of diazabicyclooctane (DBO) beta-lactamase inhibitors, stereochemistry is not merely a structural detail—it is the determinant of efficacy. Avibactam sodium (NXL-104) is the active pharmaceutical ingredient (API), possessing a specific (2S, 5R) absolute configuration. Its enantiomer, ent-Avibactam sodium (2R, 5S), is a chiral impurity that lacks the precise 3D geometry required to inhibit serine beta-lactamases effectively.

This guide provides a technical comparison of these two enantiomers, focusing on their pharmacological divergence (enzymatic cross-reactivity) and the analytical methodologies required to distinguish them (chiral purity analysis).

## Molecular & Structural Comparison

The two molecules are non-superimposable mirror images. While they share identical physicochemical properties in an achiral environment (solubility, melting point), their behavior in chiral biological systems (enzymes) and on chiral stationary phases is distinct.

Feature	Avibactam Sodium (Active)	ent-Avibactam Sodium (Impurity)
Code Name	NXL-104, AVE1330A	ent-NXL-104, AVE1330A (erroneous database attribution)
CAS Number	1192491-61-4	396731-20-7
Configuration	(2S, 5R)	(2R, 5S)
Role	Potent -lactamase inhibitor (Class A, C, some D)	Chiral impurity / Reference Standard
Pharmacology	Mimics the transition state of -lactam hydrolysis	Steric mismatch for the oxyanion hole
Key Interaction	Covalent acylation of Ser70 (reversible)	Negligible or non-specific binding

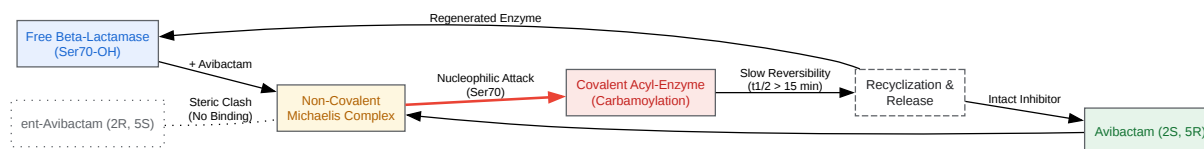
## Pharmacological Specificity: Why Configuration Matters

The "cross-reactivity" of ent-Avibactam with the target enzymes (beta-lactamases) is a study in stereoselectivity. Avibactam functions by mimicking the D-alanyl-D-alanine terminus of peptidoglycan, fitting into the active site of enzymes like KPC-2 and TEM-1.

### Mechanism of Action vs. Enantiomeric Inactivity

- Avibactam (2S, 5R): The amide carbonyl carbon is positioned perfectly for nucleophilic attack by the catalytic Serine residue (e.g., Ser70 in Class A). The sulfate group mimics the carboxylate of the beta-lactam, anchoring the molecule via interactions with Asn132 and other conserved residues.
- ent-Avibactam (2R, 5S): Due to the inversion of the bridgehead carbons, the sulfate group and the reactive carbonyl are oriented in opposite directions relative to the enzyme's binding pocket. This prevents the formation of the pre-acylation complex, rendering the enantiomer pharmacologically inert or significantly less potent (IC50 values orders of magnitude higher).

## Visualization: Mechanism of Inhibition (Avibactam)



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Caption: The catalytic cycle of Avibactam inhibition. The (2S, 5R) geometry is critical for the formation of the covalent acyl-enzyme complex. The enantiomer fails to enter this cycle efficiently.

## Analytical Cross-Reactivity: Chiral Separation Protocol

Distinguishing ent-Avibactam from Avibactam is impossible with standard reverse-phase HPLC (C18). A chiral stationary phase (CSP) is required.[1] The industry standard often controls chirality at the intermediate stage (e.g., the benzyl-protected precursor), where separation is often more robust, though direct separation of the final salt is also possible.

## Experimental Protocol: Determination of Enantiomeric Purity

Objective: Quantify ent-Avibactam impurity (limit typically <0.5% or <0.1%) in Avibactam Sodium drug substance.

Methodology: Chiral HPLC (Polysaccharide-based CSP)[1][2]

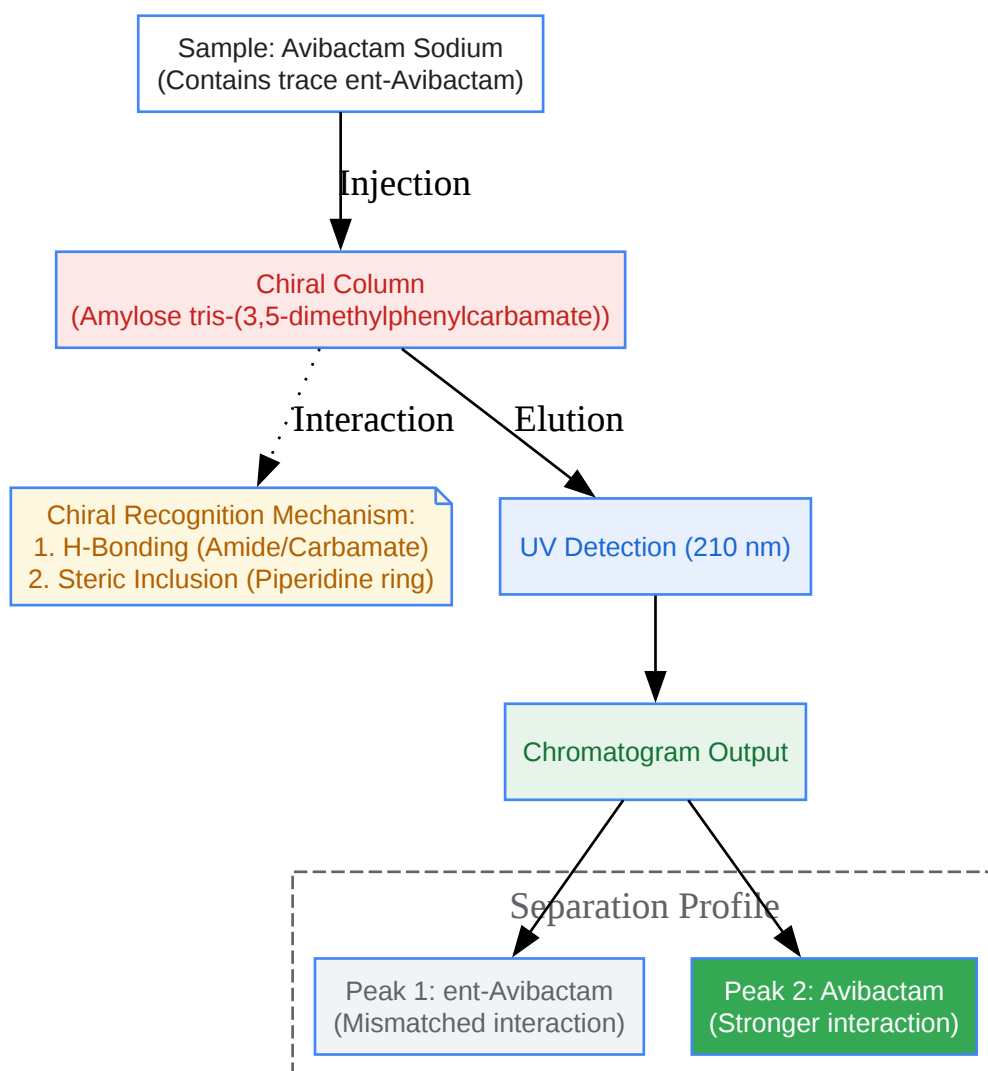
- Sample Preparation:
  - Dissolve Avibactam Sodium (1.0 mg/mL) in Mobile Phase.
  - Prepare ent-Avibactam reference standard (0.005 mg/mL) for sensitivity verification.
- Chromatographic Conditions:
  - Column: Chiralpak AD-H or Chiralpak IC (Amylose-based), 250 x 4.6 mm, 5  $\mu$ m.

- Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) : Trifluoroacetic acid (TFA).
  - Ratio: 85 : 15 : 0.1 : 0.1 (Polar Organic/Normal Phase mode is preferred for DBOs to maximize selectivity).
- Flow Rate: 1.0 mL/min.[3]
- Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).
- Temperature: 25°C.
- System Suitability Criteria:
  - Resolution ( ) : > 2.0 between Avibactam and ent-Avibactam peaks.
  - Tailing Factor: < 1.5.[1][3]
  - Sensitivity: S/N ratio > 10 for the 0.05% impurity level.

#### Data Interpretation:

- Avibactam (2S, 5R): Typically elutes second (depending on specific column/solvent interaction).
- ent-Avibactam (2R, 5S): Elutes first.
- Cross-Reactivity Note: In this assay, "cross-reactivity" refers to co-elution. A non-selective method (e.g., C18) would show 100% cross-reactivity (single peak). The Chiralpak method ensures 0% analytical cross-reactivity.

#### Visualization: Analytical Workflow



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Caption: Analytical workflow for separating Avibactam enantiomers using Chiral Stationary Phases (CSPs).

## Biological Cross-Reactivity (Immunology)

While the primary focus of "cross-reactivity" for enantiomers is enzymatic, safety assessments also consider immunological cross-reactivity with beta-lactam antibiotics.

- **Structural Distinctness:** Avibactam is a diazabicyclooctane (DBO), not a beta-lactam. It lacks the fused beta-lactam ring responsible for the formation of penicilloyl-protein conjugates (the major determinant of penicillin allergy).

- Clinical Consequence: Studies indicate negligible immunological cross-reactivity between Avibactam and cephalosporins/penicillins. The ent-Avibactam impurity, sharing the same DBO core, similarly presents low risk of allergic cross-reaction with beta-lactams, though its specific haptization potential is theoretically identical to the parent drug due to identical chemical reactivity (covalent binding), simply with different protein targets.

## References

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